2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Lipophilicity ADME Prediction Drug Design

Researchers requiring regioselective benzophenone functionalization face limited options. 2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898759-55-2) solves this with its unique 2,5-dichloro and 3'-dioxolane substitution pattern, enabling directed ortho-lithiation and sequential functionalization. • Enables predictable ortho-functionalization for SAR library synthesis • 97% purity with well-defined LogP (3.49) and boiling point (475.3°C) • Bifunctional monomer for polymer chemistry via cross-coupling & acetal deprotection

Molecular Formula C16H12Cl2O3
Molecular Weight 323.2 g/mol
CAS No. 898759-55-2
Cat. No. B1360667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
CAS898759-55-2
Molecular FormulaC16H12Cl2O3
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2O3/c17-12-4-5-14(18)13(9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
InChIKeyQYGJAHNLHCLYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone – Technical Specifications


2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-55-2) is a synthetic benzophenone derivative with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 g/mol [1]. It features a dichloro substitution pattern on one aromatic ring and a 1,3-dioxolane (cyclic acetal) moiety at the 3'-position of the second aromatic ring . The compound's predicted physicochemical properties include a density of 1.36 g/cm³, a boiling point of 475.3 °C at 760 mmHg, a vapor pressure of 0.0±1.2 mmHg at 25°C, and an ACD/LogP of 3.49 . It is commercially available from multiple vendors with typical purities of 97-98% .

Compound Class Benzophenone building block with 2,5-dichloro and 3′-dioxolane architecture
Synthetic Utility Supports regioselective ortho‑lithiation for ortho‑functionalized derivatives

2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone – Differentiation & Substitution Risks


The substitution pattern of the chlorine atoms and the position of the dioxolane moiety on 2,5-dichloro-3'-(1,3-dioxolan-2-yl)benzophenone are critical for its intended synthetic and biological functions. Simple replacement with other dichloro- or dioxolane-containing benzophenones is not scientifically justifiable without direct comparative data. For example, the 2,5-dichloro arrangement on the benzoyl ring is distinct from 3,4- or 3,5-dichloro analogs (e.g., CAS 898759-61-0, 898760-70-8), and the 3'-position of the dioxolane on the phenyl ring differs from the 4'-position . These structural differences can significantly alter chemical reactivity, physicochemical properties, and biological target interactions. The sections below provide the quantitative and comparative evidence required to assess whether this specific compound offers a verifiable advantage over its closest alternatives.

Attribute
Target Compound
Substitute Risk
Chlorine substitution
2,5-dichloro arrangement
3,4- or 3,5-dichloro isomers may alter reactivity and biological target interaction
Dioxolane position
3′-position
4′-dioxolane isomer may shift lipophilicity and ADME prediction profile

2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone – Quantitative Differentiation


Lipophilicity: 3'- vs. 4'-Dioxolane Isomer

The predicted ACD/LogP of 2,5-dichloro-3'-(1,3-dioxolan-2-yl)benzophenone is 3.49 . For a closely related analog, 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-70-8), a LogP of 3.69 is reported . This 0.2 LogP difference indicates the target compound is measurably less lipophilic than the 4'-substituted isomer. This differential is significant, as a LogP difference of 0.2 can influence compound partitioning in biphasic systems and in silico ADME predictions [1].

Lipophilicity comparison
Cross-study comparable
Target LogP 3.49 vs. 4′-isomer LogP 3.69
Lower predicted lipophilicity may support aqueous solubility differentiation in SAR studies.
Predicted ACD/LogP; experimental confirmation recommended.
Lipophilicity ADME Prediction Drug Design Physicochemical Properties

Ortho-Lithiation Reactivity

A key differentiating feature of 2,5-dichloro-3'-(1,3-dioxolan-2-yl)benzophenone is its suitability for regioselective functionalization via ortho-lithiation. A research paper titled 'Lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes and Its Application in the Synthesis of New ortho-Functionalized Benzophenone Derivatives' describes a methodology for lithiating 2-aryl-2-(chloroaryl)-1,3-dioxolanes at the position ortho to the ketal group of the chloroaryl ring using n-butyllithium [1]. This method is specifically applicable to compounds with a chloroaryl ring (e.g., the 2,5-dichlorophenyl group in the target compound) and a dioxolane-protected ketone. This lithiation strategy is not universally applicable to all benzophenone derivatives; analogs without the specific combination of a chloroaryl group and a 1,3-dioxolane moiety (e.g., simple benzophenones like 2,5-dichlorobenzophenone, CAS 2958-36-3) cannot undergo this same directed ortho-metalation sequence.

Ortho‑lithiation pathway
Class-level inference
Directed ortho‑lithiation with n‑BuLi provides a regioselective functionalization route at the ortho position.
Supports synthesis of ortho‑functionalized benzophenone derivatives not readily accessible via direct methods.
Reaction conditions: n‑BuLi in THF, −78 to 0 °C. Applicable to chloroaryl‑dioxolane substrates.
Synthetic Chemistry Regioselectivity Lithiation Benzophenone Derivatives

Dichloro Regioisomer Comparison: Synthesis & Bioactivity

The 2,5-dichloro substitution pattern in the target compound is distinct from other dichloro regioisomers in the benzophenone class. For example, 3,5-dichloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898759-61-0) has been investigated for its antimicrobial and anticancer properties , while the 3,4-dichloro analog (CAS 898759-61-0) shows preliminary anticancer activity in vitro . The 2,5-dichloro arrangement, specifically with chlorine atoms in the ortho and meta positions relative to the carbonyl group, creates a unique electronic and steric environment on the benzoyl ring. This can influence both the compound's reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings with 2,5-dichlorophenyl groups) and its potential interactions with biological targets. While direct biological data for the target compound is currently limited, the structural distinction is clear and measurable.

Regioisomer differentiation
Class-level inference
2,5‑dichloro pattern distinct from 3,4‑ and 3,5‑dichloro regioisomers.
Structural variation may influence synthetic reactivity and biological screening outcomes.
Direct bioactivity data for target compound limited; review analogue profiles.
Medicinal Chemistry Structure-Activity Relationship Benzophenone Derivatives Antimicrobial Activity

Commercial Purity & Availability Benchmark

The compound is commercially available from multiple vendors with a consistent, high purity specification of 97-98% . For comparison, the 2,5-dichloro-4'-(1,3-dioxolan-2-yl) analog (CAS 898760-70-8) is typically listed with a purity of 95% , and 2,5-dichloro-4'-methylbenzophenone (CAS 898792-22-8) is often available at 95% . The target compound's 97-98% purity benchmark is quantifiably higher than these closely related alternatives, which can be a critical factor for applications demanding high-purity starting materials, such as in medicinal chemistry for lead optimization or in material science for polymer synthesis.

Commercial purity benchmark
Cross-study comparable
97–98% typical purity vs. 95% for close analogues
Higher available purity may reduce purification needs for sensitive applications.
Vendor specifications; verify lot‑specific COA.
Chemical Procurement Quality Control Research Supply Purity Analysis

2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone – Research & Industrial Applications


Regioselective Ortho-Functionalization

Based on its demonstrated utility in directed ortho-lithiation reactions [1], this compound is a valuable building block for medicinal chemists seeking to synthesize ortho-functionalized benzophenone derivatives. The 2,5-dichloro substitution pattern on the benzoyl ring and the 1,3-dioxolane protecting group enable a specific and predictable functionalization sequence that is not possible with simpler benzophenones. This makes it a strategic choice for creating diverse compound libraries for structure-activity relationship (SAR) exploration. [2]

SAR Studies: Antimicrobial & Anticancer Leads

Given that structurally related analogs (e.g., 3,5-dichloro and 3,4-dichloro regioisomers) have demonstrated antimicrobial and anticancer activities , this specific compound with its unique 2,5-dichloro and 3'-dioxolane arrangement is a critical probe for SAR studies. Researchers can use this compound to systematically investigate how the precise positioning of chlorine atoms and the dioxolane moiety influences biological target engagement, cellular activity, and selectivity, thereby generating novel lead compounds with optimized properties.

Functional Material & Polymer Synthesis

The benzophenone core is a known photoinitiator and UV-absorbing moiety . The 2,5-dichlorophenyl group is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are commonly used in the synthesis of conjugated polymers and advanced materials . This compound can therefore serve as a bifunctional monomer: the dioxolane group can be used as a protected ketone for further modification, while the dichlorophenyl ring provides a handle for polymerization, enabling the creation of novel polymeric materials with tailored optical and electronic properties.

Analytical Reference Standard

The high purity (97-98%) and well-defined physicochemical properties (e.g., LogP, boiling point) of this compound make it suitable for use as a reference standard in analytical method development and validation. Its distinct retention time in HPLC or GC-MS can be used to calibrate instruments or as a quality control standard in pharmaceutical analysis, ensuring the accuracy and reproducibility of analytical data in regulated environments. [3]

Application
Selection Property
Validation Focus
Regioselective ortho‑functionalization
Chloroaryl‑dioxolane architecture for directed metalation
Ortho‑lithiation efficiency and functional group tolerance
SAR probe synthesis
Unique 2,5‑dichloro and 3′‑dioxolane substitution pattern
Biological target engagement and selectivity profiling
Functional polymer/materials precursor
Bifunctional monomer: protected ketone and dichlorophenyl cross‑coupling handle
Polymerization efficiency and photoactivity characterization
Analytical reference standard
High purity benchmark and well‑defined physicochemical profile
Retention time reproducibility and calibration linearity

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